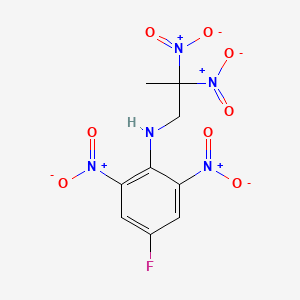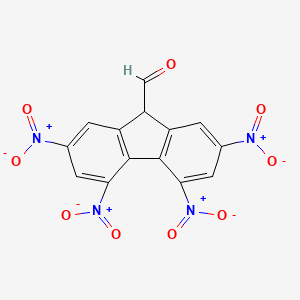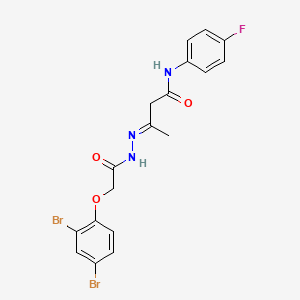
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline is a compound that belongs to the class of energetic materials. These materials are known for their high energy content and are often used in applications requiring rapid energy release, such as explosives and propellants. The compound’s structure includes a fluorine atom and multiple nitro groups, which contribute to its energetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline typically involves the nitration of aniline derivatives. One common method includes the reaction of 4-fluoro-2,6-dinitroaniline with 2,2-dinitropropane under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, with a nitrating agent like nitric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced nitration techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable .
化学反应分析
Types of Reactions
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive species.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atom .
科学研究应用
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its use in biological applications.
Medicine: Limited use due to its high toxicity and reactivity, but it can be studied for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Primarily used in the production of explosives and propellants due to its high energy content.
作用机制
The mechanism by which N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline exerts its effects involves the rapid release of energy upon decomposition. The nitro groups undergo exothermic reactions, releasing gases such as nitrogen and carbon dioxide. This rapid gas release generates a significant amount of pressure and heat, making the compound useful in explosive applications .
相似化合物的比较
Similar Compounds
Bis(2,2-dinitropropyl)acetal: Another energetic material with similar nitro groups.
Bis(2,2-dinitropropyl)formal: Used in similar applications as an energetic plasticizer.
2,2-dinitropropyl acrylate: A polymerizable compound used in energetic materials.
Uniqueness
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline is unique due to the presence of the fluorine atom, which can influence its reactivity and stability. The combination of multiple nitro groups and a fluorine atom makes it a highly energetic and reactive compound, suitable for specialized applications in the field of energetic materials .
属性
分子式 |
C9H8FN5O8 |
|---|---|
分子量 |
333.19 g/mol |
IUPAC 名称 |
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline |
InChI |
InChI=1S/C9H8FN5O8/c1-9(14(20)21,15(22)23)4-11-8-6(12(16)17)2-5(10)3-7(8)13(18)19/h2-3,11H,4H2,1H3 |
InChI 键 |
VZYWRGFPPRRWIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553097.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11553104.png)

![(3E)-3-[({[(4-Methoxyphenyl)methoxy]carbonyl}amino)imino]-N-(naphthalen-2-YL)butanamide](/img/structure/B11553106.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11553109.png)
![2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11553114.png)

![N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11553138.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B11553141.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11553147.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553149.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11553155.png)
![N-benzyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11553161.png)
![3-bromo-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11553163.png)
